molecular formula C10H9FO4 B13174157 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Cat. No.: B13174157
M. Wt: 212.17 g/mol
InChI Key: AARGQGIIYNAEAG-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid: is an organic compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a fluorine atom at the 7th position, a carboxylic acid group at the 6th position, and a 1,5-benzodioxepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves the following steps:

    Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzodioxepine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various organic reactions.

Biology and Medicine:

  • Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
  • Used in the development of novel therapeutic agents.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.
  • Potential applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

    6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure but with a benzopyran ring instead of a benzodioxepine ring.

    7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carboxylic acid group.

Uniqueness:

  • The presence of the fluorine atom and the carboxylic acid group in the benzodioxepine ring system makes 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid unique in terms of its chemical reactivity and potential applications.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

7-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

InChI

InChI=1S/C10H9FO4/c11-6-2-3-7-9(8(6)10(12)13)15-5-1-4-14-7/h2-3H,1,4-5H2,(H,12,13)

InChI Key

AARGQGIIYNAEAG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=C(C=C2)F)C(=O)O)OC1

Origin of Product

United States

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